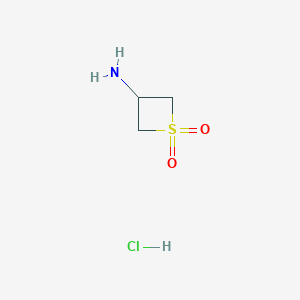
3-Aminothietane 1,1-dioxide hydrochloride
Übersicht
Beschreibung
3-Aminothietane 1,1-dioxide hydrochloride, also known as 1,1-dioxido-3-thietanylamine, is a chemical compound with the molecular formula C3H7NO2S . It has a molecular weight of 121.16 .
Synthesis Analysis
Derivatives of 3-aminothietane were first prepared by a method based on the [2+2] cycloaddition of sulfene CH2=SO2 or its analogs to enamines followed by reduction of the products . The reaction takes place regioselectively . The usual method for the generation of sulfenes is by the action of a base (most often triethylamine) on alkanesulfonyl chlorides in aprotic solvents, often with cooling .Molecular Structure Analysis
The molecular structure of 3-Aminothietane 1,1-dioxide hydrochloride is represented by the linear formula C3H7NO2S . The ChemSpider ID for this compound is 30218240 .Chemical Reactions Analysis
The synthesis of derivatives of 3-aminothietane involves the [2+2] cycloaddition of sulfene CH2=SO2 or its analogs to enamines . This reaction is regioselective and indicates that the addition of the sulfene to the enamine is a concerted [π2s + π2a]-cycloaddition process, taking place under kinetic control .Physical And Chemical Properties Analysis
3-Aminothietane 1,1-dioxide hydrochloride is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
3-Aminothietane 1,1-dioxide hydrochloride serves as a precursor in the synthesis of various heterocyclic compounds. Its reactivity allows for the construction of complex heterocyclic systems that are otherwise difficult to obtain. For instance, it can undergo [2+2] cycloaddition reactions with sulfene or its analogs to form derivatives that are then reduced to produce 3-aminothietane 1,1-dioxides .
Nucleophilic Substitution Reactions
This compound is also involved in nucleophilic substitution reactions. Although thietanes with a good leaving group at position 3 are known to be unstable, 3-Aminothietane 1,1-dioxide hydrochloride can participate in reactions where it acts as a nucleophile, illustrating the synthetic potential of thietane derivatives .
Pharmaceutical Research
In pharmaceutical research, 3-Aminothietane 1,1-dioxide hydrochloride may be used to develop new drugs. Its unique structure, which includes a small sulfur-containing heterocycle, could lead to the discovery of compounds with novel biological activities .
Organic Synthesis Methodologies
Researchers utilize 3-Aminothietane 1,1-dioxide hydrochloride to explore new methodologies in organic synthesis. It can be used to test the efficiency of various synthetic routes and to develop new reactions that could be applied to the synthesis of other organic compounds .
Material Science
In material science, derivatives of 3-Aminothietane 1,1-dioxide hydrochloride can be investigated for their potential use in creating new materials with unique properties, such as enhanced durability or conductivity .
Catalysis
The compound’s structure allows it to act as a ligand in catalytic systems, potentially leading to the development of new catalysts that can facilitate a variety of chemical reactions .
Environmental Chemistry
3-Aminothietane 1,1-dioxide hydrochloride could be studied for its role in environmental chemistry, particularly in the detoxification of pollutants or the synthesis of environmentally friendly chemicals .
Agricultural Chemistry
Lastly, in agricultural chemistry, this compound might be used to synthesize new pesticides or herbicides, offering a more targeted approach to pest control and potentially reducing the environmental impact of agricultural practices .
Safety and Hazards
Eigenschaften
IUPAC Name |
1,1-dioxothietan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2S.ClH/c4-3-1-7(5,6)2-3;/h3H,1-2,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGQGWRIPXLWQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1(=O)=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminothietane 1,1-dioxide hydrochloride | |
CAS RN |
1422344-24-8 | |
| Record name | 3-AMINOTHIETANE 1,1-DIOXIDE HCL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(Piperidin-4-yl)amino]ethan-1-ol dihydrochloride](/img/structure/B1377125.png)
![3-Amino-2-{[4-(dimethylamino)phenyl]methyl}propanoic acid dihydrochloride](/img/structure/B1377126.png)








![2-[(2-Aminoethyl)(methyl)amino]acetic acid dihydrochloride](/img/structure/B1377141.png)

